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Compound of Interest

Compound Name: 2-Amino-6-iodophenol

Cat. No.: B226641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of 2-
Amino-6-iodophenol as a versatile building block in medicinal chemistry. Detailed

experimental protocols for its key transformations and the synthesis of biologically active

molecules are presented.

Introduction
2-Amino-6-iodophenol is a valuable starting material in medicinal chemistry due to its

trifunctional nature, possessing amino, hydroxyl, and iodo groups. This unique arrangement

allows for the strategic and regioselective introduction of molecular diversity, making it a key

intermediate in the synthesis of complex heterocyclic scaffolds and other pharmacologically

relevant molecules. The presence of the iodine atom is particularly advantageous, enabling

facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling

reactions.

Key Applications in Medicinal Chemistry
The primary utility of 2-Amino-6-iodophenol lies in its role as a precursor for the synthesis of:

Benzoxazoles: The inherent 1,2-amino-hydroxy relationship on the phenyl ring makes it an

ideal substrate for the synthesis of the benzoxazole core, a privileged scaffold in many

biologically active compounds.
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Substituted Biaryl Compounds: The iodo group serves as a handle for Suzuki-Miyaura

coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents.

This is a powerful strategy for exploring structure-activity relationships (SAR) in drug

discovery programs.

Carbazoles and other Fused Heterocycles: Through sequential or one-pot multi-component

reactions, the functional groups of 2-Amino-6-iodophenol can be elaborated to construct

more complex fused heterocyclic systems.

A notable application of this scaffold is in the synthesis of kinase inhibitors, particularly those

targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and

cell death.

Application 1: Synthesis of Benzoxazole Derivatives
as Potential Antimicrobial Agents
The condensation of 2-Amino-6-iodophenol with various carboxylic acids provides a

straightforward route to 2-substituted-7-iodobenzoxazoles. These intermediates can be further

functionalized via the iodo group to generate libraries of compounds for biological screening.

Benzoxazole derivatives are known to exhibit a wide range of antimicrobial activities.

Experimental Protocol: Synthesis of 2-Aryl-7-
iodobenzoxazoles
This protocol describes the synthesis of a 2-aryl-7-iodobenzoxazole from 2-Amino-6-
iodophenol and a representative aromatic carboxylic acid.

Materials:

2-Amino-6-iodophenol

Aromatic carboxylic acid (e.g., 4-tert-butylbenzoic acid)

Polyphosphoric acid (PPA)

Toluene
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Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

To a round-bottom flask, add 2-Amino-6-iodophenol (1.0 mmol) and the aromatic carboxylic

acid (1.1 mmol).

Add polyphosphoric acid (PPA) (10 equivalents by weight) to the flask.

Heat the reaction mixture to 180-200°C with stirring for 4-6 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to approximately 100°C and carefully pour it onto

crushed ice with vigorous stirring.

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate

solution until the pH is approximately 7-8.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium

sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to afford the pure 2-aryl-7-iodobenzoxazole.
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Data Presentation: Antimicrobial Activity of Benzoxazole
Derivatives
The following table summarizes the antimicrobial activity of representative benzoxazole

derivatives, demonstrating the potential of this chemical class. While specific data for 7-iodo

derivatives is not readily available in the public domain, the data for analogous 5-substituted

benzoxazoles highlights their therapeutic potential.

Compound Target Organism MIC (µg/mL)

2-(4-tert-butylphenyl)-5-

aminobenzoxazole
E. faecalis 64

2-(4-tert-butylphenyl)-5-

(phenylsulfonamido)benzoxaz

ole

E. faecalis 64

2-phenyl-1,3-benzoxazole

derivative
S. aureus 25

2-phenyl-1,3-benzoxazole

derivative
E. coli >200

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial

that will inhibit the visible growth of a microorganism after overnight incubation.

Application 2: Synthesis of RIPK1 Inhibitors for
Neuroinflammatory Diseases
2-Amino-6-iodophenol is a key starting material for the synthesis of potent and selective

Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, such as GSK264352. RIPK1 is

implicated in the signaling pathways of inflammation and necroptosis, and its inhibition is a

promising therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's

disease, as well as other inflammatory conditions. The synthesis typically involves a key

Suzuki-Miyaura coupling step to install an aryl or heteroaryl group at the 6-position.
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Experimental Protocol: Suzuki-Miyaura Coupling of 2-
Amino-6-iodophenol
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 2-Amino-
6-iodophenol with an arylboronic acid, a crucial step in the synthesis of RIPK1 inhibitors.

Materials:

2-Amino-6-iodophenol

Arylboronic acid (e.g., phenylboronic acid)

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water (degassed)

Nitrogen or Argon gas

Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a dry Schlenk flask, add 2-Amino-6-iodophenol (1.0 mmol), the arylboronic acid (1.2

mmol), and potassium carbonate (2.0 mmol).

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
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Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three

times.

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total volume) via syringe.

Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by

TLC or LC-MS.

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30

mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 2-

amino-6-arylphenol.

Data Presentation: Activity of RIPK1 Inhibitors
The following table presents the inhibitory activity of a representative RIPK1 inhibitor,

Necrostatin-1, which shares a similar mechanism of action with compounds derived from 2-
Amino-6-iodophenol. This data illustrates the potency of targeting RIPK1.

Compound Target IC₅₀ (µM) Cell Line

Necrostatin-1s RIPK1 Kinase ~0.2 In vitro kinase assay

Note: IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by

half.

Visualizations
Experimental Workflow: Synthesis of 2-Aryl-7-
iodobenzoxazole
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Caption: Workflow for the synthesis of 2-aryl-7-iodobenzoxazoles.

Experimental Workflow: Suzuki-Miyaura Coupling
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Caption: Workflow for Suzuki-Miyaura coupling of 2-Amino-6-iodophenol.

Signaling Pathway: RIPK1-Mediated Necroptosis
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Caption: Simplified signaling pathway of RIPK1-mediated necroptosis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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